![molecular formula C7H11ClN4 B2404082 (7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride CAS No. 2470279-76-4](/img/structure/B2404082.png)
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride
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Description
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride, also known as L-erythro-7,8-dihydrobiopterin hydrochloride, is an important biochemical compound that plays a crucial role in various physiological processes. This compound is a reduced form of biopterin and is synthesized by the enzyme dihydropteridine reductase (DHPR) in the liver. It is an essential cofactor for the production of nitric oxide (NO) and plays a significant role in the regulation of neurotransmitter synthesis and metabolism.
Scientific Research Applications
Synthesis and Structural Insights
- Synthesis and Oxidation Behavior : Some tetrahydropteridines, including those carrying methyl substituents, were synthesized and subjected to spontaneous oxidation in an aqueous solution, showcasing a reaction in line with existing theories (Mager & Berends, 2010).
- Intramolecular Alkylation : The study of di- and tetrahydropyridinemethylindolines, which serve as potential precursors for ergolines, highlighted the reactivity and transformation of specific tetrahydropteridine derivatives (Reimann & Erdle, 2001).
Biochemical Interactions and Biological Activities
- Enzyme Interaction Study : Tetrahydropterins are essential cofactors for tyrosine hydroxylase, the enzyme pivotal in catecholamine biosynthesis. A study involving synthetic analogs of tetrahydropterins explored their interaction with the enzyme, providing insights into cofactor activity and structural adaptability (Almås et al., 2000).
Chemical Transformation and Potential Applications
- Single-Step Synthesis : A single-step synthesis method for 5,6,7,8-tetrahydroindolizines via annulation highlighted a significant advancement, opening up possibilities for the development of new compounds with varying biological activities (Capomolla et al., 2015).
- Synthesis and Antimicrobial Evaluation : The synthesis and evaluation of new pyrimidines and condensed pyrimidines presented a significant contribution to the field, with implications for antimicrobial research and potential drug development (Abdelghani et al., 2017).
- Chemistry and Pharmacology : The pharmacological characteristics of tetrahydropyridine derivatives, a moiety present in many biologically active systems, have been extensively studied, shedding light on their synthesis, structure-activity relationships, and potential as drug candidates (Mateeva et al., 2005).
properties
IUPAC Name |
(7S)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTFYQWNROYGCA-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CN=CN=C2N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC2=CN=CN=C2N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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